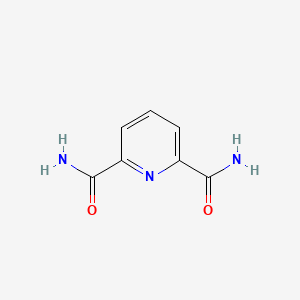

2,6-Pyridinedicarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVCRNTVNKTNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357532 | |

| Record name | 2,6-Pyridinedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779528 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4663-97-2 | |

| Record name | 2,6-Pyridinedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4663-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Pyridinedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Pyridinedicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Pyridinedicarboxamide from Pyridine-2,6-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2,6-pyridinedicarboxamide, a versatile scaffold of significant interest in medicinal chemistry, supramolecular chemistry, and materials science. This document outlines the primary synthetic methodologies, detailed experimental protocols, and quantitative data to facilitate its preparation from pyridine-2,6-dicarboxylic acid.

Introduction

Pyridine-2,6-dicarboxamides are a class of compounds known for their ability to act as ligands in coordination chemistry and have potential applications in catalysis and the development of molecular devices.[1] Their rigid, planar structure and the presence of hydrogen bond donors and acceptors make them valuable building blocks in the design of complex molecular architectures and pharmacologically active agents.[2] The synthesis of these compounds from pyridine-2,6-dicarboxylic acid is a fundamental transformation that can be achieved through several reliable methods.

The most common and efficient route for the synthesis of this compound involves a two-step process: the conversion of the carboxylic acid groups to more reactive acyl chlorides, followed by the amidation with a desired amine. Alternatively, direct coupling methods using peptide coupling reagents offer a milder approach to amide bond formation.[3][4]

Synthetic Methodologies

The conversion of pyridine-2,6-dicarboxylic acid to this compound can be broadly categorized into two main strategies:

-

Acid Chloride Formation Followed by Amination: This is a robust and widely used method. The diacid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to form the corresponding pyridine-2,6-dicarbonyl dichloride.[5] This highly reactive intermediate is then reacted in situ with an appropriate amine in the presence of a base, like triethylamine (Et₃N), to yield the desired bis-amide.[5] While effective, this method can be harsh and may not be suitable for sensitive substrates.

-

Direct Amide Coupling: This approach avoids the formation of the acyl chloride intermediate. Instead, coupling reagents commonly used in peptide synthesis are employed to activate the carboxylic acid directly. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) can facilitate the direct formation of the amide bond with an amine under milder conditions.[3] This method is particularly advantageous when working with substrates that are sensitive to the harsh conditions of acid chloride formation.

Experimental Protocols

The following tables provide detailed experimental protocols for the key synthetic routes described above.

Table 1: Experimental Protocol for the Synthesis of this compound via the Acid Chloride Route [5]

| Step | Procedure | Reagents & Solvents | Conditions | Notes |

| 1 | Acid Chloride Formation | Pyridine-2,6-dicarboxylic acid, Oxalyl chloride (4-6 eq.), DMF (catalytic, 5-10 drops), Dichloromethane (DCM) | Room temperature, 3-4 hours | The reaction mixture is stirred until a clear solution is formed. |

| 2 | Solvent Removal | Anhydrous toluene | Reduced pressure | Solvent and volatile residues are removed on a rotary evaporator. Co-evaporation with anhydrous toluene ensures complete removal of excess oxalyl chloride. |

| 3 | Amidation | The resulting acid chloride, appropriate aromatic amine (2.0 eq.), Triethylamine (Et₃N, 2.0 eq.), Dry Tetrahydrofuran (THF), Dry Dichloromethane (DCM) | 0 °C to room temperature, overnight | A solution of the amine and Et₃N in THF is added dropwise to a cooled solution of the acid chloride in DCM. The reaction progress is monitored by TLC. |

| 4 | Work-up and Purification | Water, Saturated NaHCO₃ (aq) | - | Solvents are removed under reduced pressure. The precipitate is suspended in water, filtered, and washed successively with saturated NaHCO₃ solution and water. |

Table 2: Experimental Protocol for the Synthesis of this compound via Direct Peptide Coupling [3]

| Step | Procedure | Reagents & Solvents | Conditions | Notes |

| 1 | Reaction Setup | Pyridine-2,6-dicarboxylic acid, Amine (2 eq.), EDCI, HOBt, Et₃N, Dichloromethane (DCM) | Room temperature, 22-48 hours | All reagents are combined in DCM and stirred at room temperature. |

| 2 | Work-up and Purification | Dichloromethane (DCM), Water, Brine | - | The reaction mixture is diluted with DCM and washed with water and brine. The organic layer is dried over MgSO₄. |

| 3 | Isolation | - | Reduced pressure | The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization. |

Quantitative Data Summary

The following table summarizes quantitative data from representative synthetic procedures.

Table 3: Summary of Reaction Conditions and Yields for the Synthesis of 2,6-Pyridinedicarboxamides

| Starting Material | Amine | Method | Chlorinating/Coupling Agent | Solvent | Yield (%) | Reference |

| Pyridine-2,6-dicarboxylic acid | N-alkylanilines | Acid Chloride | Thionyl Chloride | - | Good to Moderate | [1] |

| Pyridine-2,6-dicarboxylic acid | N-methylaniline | Acid Chloride | Thionyl Chloride | Benzene | 86-90 (for bis-amides) | |

| Pyridine-2,6-dicarboxylic acid | L-valinyl-S-benzyl-l-cysteine methyl ester | Peptide Coupling | EDCI, HOBt | DCM | 44 | [3] |

| Pyridine-2,6-dicarboxylic acid | S-benzyl-l-cysteinyl-l-valine methyl ester | Peptide Coupling | EDCI, HOBt | DCM | 61 | [3] |

| Pyridine-2,6-dicarboxylic acid | Various aromatic amines | Acid Chloride | Oxalyl Chloride | DCM/THF | - |

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the key synthetic methodologies.

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound from pyridine-2,6-dicarboxylic acid is a well-established process with multiple reliable routes. The choice of method, either through an acid chloride intermediate or by direct peptide coupling, will depend on the specific amine to be used and the sensitivity of the substrates to the reaction conditions. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to successfully synthesize this important class of compounds for a variety of applications in drug development and materials science.

References

- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

One-Pot Synthesis of 2,6-Pyridinedicarboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of 2,6-pyridinedicarboxamide derivatives, compounds of significant interest in medicinal chemistry, supramolecular chemistry, and materials science. These derivatives are recognized for their ability to act as chelating agents for various metal cations and their potential in the development of new pharmacologically active compounds.[1][2] This document outlines key synthetic methodologies, presents comparative data, and offers detailed experimental protocols.

Introduction

The pyridine-2,6-dicarboxamide scaffold is a versatile structural motif due to its multiple binding sites, making it a valuable component in the design of functional materials such as sensors and coordination complexes, as well as derivatives with antibacterial and other biological activities.[2] Traditional multi-step syntheses of these derivatives can be time-consuming and result in lower overall yields. One-pot syntheses offer a more efficient and atom-economical alternative, minimizing purification steps and the use of solvents. This guide focuses on convenient and efficient one-pot methodologies for the preparation of these valuable compounds.

Synthetic Approaches

The primary one-pot approaches for the synthesis of this compound derivatives typically involve the reaction of a 2,6-pyridinedicarboxylic acid derivative with an appropriate amine. The most common starting materials are 2,6-pyridinedicarboxylic acid itself or its more reactive diacyl chloride derivative.

From 2,6-Pyridinedicarbonyl Dichloride

A prevalent and efficient method involves the direct condensation of 2,6-pyridinedicarbonyl dichloride with a variety of amines. This approach is often rapid and proceeds under mild conditions.

A notable example is the synthesis of N,N'-bis(2-mercaptophenyl)pyridine-2,6-dicarboxamide, where the thiol groups do not require protection.[3] The reaction is carried out at room temperature, and the product is readily isolated. This method is particularly advantageous for creating complex ligands for modeling metalloenzyme active sites.[3]

Another set of examples involves the condensation of 2,6-pyridinedicarbonyl dichloride with various aromatic amines in the presence of a base like triethylamine to neutralize the HCl generated during the reaction.[1][2]

From 2,6-Pyridinedicarboxylic Acid

Direct amidation of 2,6-pyridinedicarboxylic acid is a more atom-economical approach as it avoids the pre-activation step to the acid chloride. These reactions often require a coupling agent or catalyst to facilitate the formation of the amide bond. While many direct amidation methods exist, one-pot procedures starting from the dicarboxylic acid offer significant advantages in terms of simplicity and reduced waste.[4] For instance, coupling with N-alkylanilines can afford a range of bis-amides in good to moderate yields.[5][6]

One-Pot Formation of the Pyridine Ring and Subsequent Amidation

A more advanced one-pot strategy involves the synthesis of the 4-substituted pyridine-2,6-dicarboxylic acid core itself, followed by in-situ derivatization. Researchers at OIST have developed a protocol where pyruvates and aldehydes react with a pyrrolidine-acetic acid catalyst to form a dihydropyran derivative, which is then reacted with ammonium acetate in the same pot to yield the desired 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various one-pot synthetic methods for this compound derivatives.

| Starting Material | Amine | Product | Yield (%) | Reference |

| 2,6-Pyridinedicarbonyl dichloride | 2-Aminothiophenol | N,N'-bis(2-mercaptophenyl)pyridine-2,6-dicarboxamide | Not specified, but described as "clean" and "fast" | [3] |

| 2,6-Pyridinedicarboxylic acid | N-methylaniline | N2,N6-dimethyl-N2,N6-diphenylpyridine-2,6-dicarboxamide | 90% | [6] |

| 2,6-Pyridinedicarboxylic acid | N-ethylaniline | N2,N6-diethyl-N2,N6-diphenylpyridine-2,6-dicarboxamide | 86% | [6] |

| 2,6-Pyridinedicarboxylic acid | N-benzylaniline | N2,N6-dibenzyl-N2,N6-diphenylpyridine-2,6-dicarboxamide | 88% | [6] |

| 2,6-bis(1-pyrrolidinocarbonyl)pyridine | (Reduction with LiAlH4) | 2,6-Pyridinedicarboxaldehyde | 76% | [8] |

Note: The synthesis of 2,6-pyridinedicarboxaldehyde is included as it is a key precursor for certain derivatives and the methodology demonstrates a related one-pot transformation of a dicarboxamide derivative.

Experimental Protocols

Protocol 1: One-Pot Synthesis of N,N'-bis(2-mercaptophenyl)pyridine-2,6-dicarboxamide from 2,6-Pyridinedicarbonyl Dichloride[3]

Materials:

-

2,6-Pyridinedicarbonyl dichloride

-

2-Aminothiophenol

-

Dry/degassed Tetrahydrofuran (THF)

-

Triethylamine (Et3N)

Procedure:

-

Dissolve 2,6-pyridinedicarbonyl dichloride (1.0 eq) in dry/degassed THF.

-

Add a solution of 2-aminothiophenol (2.0 eq) in THF dropwise to the acid chloride solution at room temperature.

-

Stir the mixture at room temperature for 1 hour.

-

Add triethylamine (2.0 eq) to the reaction mixture.

-

Continue stirring for 24 hours at room temperature.

-

Filter the reaction mixture to remove the insoluble triethylamine hydrochloride salt.

-

Evaporate the filtrate in vacuo to obtain the crude product.

-

Purify the product as necessary.

Protocol 2: One-Pot Synthesis of Symmetrical Pyridine-2,6-dicarboxamides from 2,6-Pyridinedicarboxylic Acid[6]

Materials:

-

Pyridine-2,6-dicarboxylic acid

-

Thionyl chloride

-

Appropriate N-alkylaniline (e.g., N-methylaniline)

-

Toluene

Procedure:

-

Suspend pyridine-2,6-dicarboxylic acid (1.0 eq) in toluene.

-

Add thionyl chloride (excess) and heat the mixture to reflux until a clear solution is formed, indicating the formation of the diacyl chloride.

-

Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.

-

Dissolve the resulting crude diacyl chloride in a suitable solvent like dichloromethane (DCM).

-

Add the N-alkylaniline (2.0 eq) and a base such as triethylamine (2.0 eq) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Perform an aqueous work-up.

-

Dry the organic layer and concentrate in vacuo to yield the crude product.

-

Purify the product by crystallization or column chromatography.

Visualizations

The following diagrams illustrate the experimental workflows for the one-pot synthesis of this compound derivatives.

Caption: Workflow for the one-pot synthesis from 2,6-pyridinedicarbonyl dichloride.

Caption: Workflow for the one-pot synthesis from 2,6-pyridinedicarboxylic acid.

Conclusion

One-pot synthesis methodologies provide a powerful and efficient means for the preparation of this compound derivatives. The choice of starting material, whether the diacyl chloride or the dicarboxylic acid, will depend on the desired reactivity, available reagents, and the specific functional groups on the amine coupling partner. The methods outlined in this guide offer robust starting points for researchers in the fields of synthetic chemistry, drug discovery, and materials science to access this important class of compounds. The continued development of novel catalytic systems for direct amidation is expected to further enhance the utility and accessibility of these one-pot procedures.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Catalytic Amidation [catalyticamidation.info]

- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 8. 2,6-Pyridinedicarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

Synthesis of 2,6-Pyridinedicarboxamides via the Acid Chloride Route: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,6-pyridinedicarboxamide are of significant interest in medicinal and supramolecular chemistry due to their diverse biological activities and ability to act as chelating agents for various metal cations.[1] Their rigid scaffold and hydrogen bonding capabilities make them valuable building blocks in the design of functional materials, sensors, and potential therapeutic agents, including compounds with antibacterial properties.[1] This technical guide provides an in-depth overview of a common and effective method for synthesizing symmetrical 2,6-pyridinedicarboxamides: the reaction of pyridine-2,6-dicarbonyl dichloride with primary or secondary amines. This route offers a straightforward approach to a wide range of amide derivatives.

Core Synthesis Pathway

The synthesis of 2,6-pyridinedicarboxamides via the acid chloride intermediate is a two-step process. The first step involves the conversion of 2,6-pyridinedicarboxylic acid to its corresponding diacid chloride, pyridine-2,6-dicarbonyl dichloride. This is typically achieved by reacting the dicarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly reactive intermediate that is often used in the next step without extensive purification.[2][3]

The second step is the amidation reaction, where the pyridine-2,6-dicarbonyl dichloride is reacted with a suitable amine to form the desired dicarboxamide. This reaction is generally carried out in the presence of a base, such as triethylamine (Et₃N) or an excess of the reacting amine, to neutralize the hydrochloric acid byproduct.[1][4] The choice of solvent and reaction conditions can be optimized to achieve high yields and purity of the final product.

Experimental Protocols

Step 1: Synthesis of Pyridine-2,6-dicarbonyl dichloride

Method A: Using Thionyl Chloride

A mixture of 2,6-pyridinedicarboxylic acid and thionyl chloride is heated to reflux.[2][3] After the reaction is complete, the excess thionyl chloride is removed, typically by distillation or evaporation under reduced pressure, to yield the crude acid chloride as a solid.[2][3]

-

Detailed Protocol:

Method B: Using Oxalyl Chloride

This method is performed at room temperature and may be preferable for substrates sensitive to higher temperatures. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

Detailed Protocol: [1]

-

Suspend 2,6-pyridinedicarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

-

Add a catalytic amount of DMF (5-10 drops).

-

Add oxalyl chloride (4-6 eq) dropwise to the suspension.

-

Stir the mixture at room temperature for 3-4 hours until a clear solution is formed.

-

Remove the solvent and volatile residues on a rotary evaporator.

-

To ensure complete removal of residual oxalyl chloride, an azeotropic distillation with anhydrous toluene can be performed.

-

Step 2: Synthesis of 2,6-Pyridinedicarboxamides

General Procedure:

The pyridine-2,6-dicarbonyl dichloride is dissolved in a dry solvent, and the solution is cooled. The desired amine, often in the presence of a base like triethylamine, is then added dropwise. The reaction is typically stirred overnight.

-

-

Dissolve the crude pyridine-2,6-dicarbonyl dichloride (1.0 eq) in a dry solvent such as DCM or a mixture of DCM/tetrahydrofuran (THF).[1]

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the appropriate amine (2.0-4.0 eq) and, if necessary, triethylamine (2.0 eq) in a suitable solvent (e.g., THF) dropwise to the cooled acid chloride solution.[1]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials. This may include washing with a saturated sodium bicarbonate solution and water.[1]

-

The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

-

Data Summary

The following tables summarize representative quantitative data for the synthesis of pyridine-2,6-dicarbonyl dichloride and various 2,6-pyridinedicarboxamides.

Table 1: Synthesis of Pyridine-2,6-dicarbonyl dichloride

| Reagent | Molar Ratio (Reagent:Acid) | Solvent | Temperature | Reaction Time | Yield | Reference |

| Thionyl Chloride | Excess | None | Reflux | 3 h | Not specified, used directly | [2][3] |

| Oxalyl Chloride | 4-6 eq | DCM | Room Temp. | 3-4 h | Not specified, used directly | [1] |

Table 2: Synthesis of Symmetrical 2,6-Pyridinedicarboxamides

| Amine | Molar Ratio (Amine:Acid Chloride) | Base (eq) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| 2-Aminopyridine | 2.0 | Et₃N (2.0) | DCM/THF | 0 °C to RT | 24 h | 61 | [1] |

| D-Alanyl methyl ester | 2.0 | Et₃N (2.0) | Dichloromethane | -15 °C to RT | 3 h at -15 °C, 12 h at RT | Not specified | [4] |

| Heterocyclic amines | 4.0 | None (excess amine) | DCM/THF | 0 °C to RT | Overnight | Not specified | [1] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 2,6-pyridinedicarboxamides via the acid chloride route.

Caption: General workflow for the two-step synthesis of 2,6-pyridinedicarboxamides.

Conclusion

The synthesis of 2,6-pyridinedicarboxamides through the corresponding acid chloride is a robust and versatile method. It allows for the introduction of a wide variety of amine-containing substituents at the 2 and 6 positions of the pyridine ring. The protocols outlined in this guide, along with the summarized data, provide a solid foundation for researchers and drug development professionals to design and execute the synthesis of novel this compound derivatives for various applications. Careful control of reaction conditions, particularly during the amidation step, is crucial for achieving high yields and purity of the final products.

References

- 1. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Pyridinedicarboxylic acid chloride | 3739-94-4 [chemicalbook.com]

- 3. 2,6-Pyridinedicarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

Characterization of 2,6-Pyridinedicarboxamide Using NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for the structural characterization of the 2,6-pyridinedicarboxamide core using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound and its derivatives are significant scaffolds in medicinal chemistry and materials science, acting as versatile ligands in coordination chemistry and exhibiting a range of biological activities.[1] A thorough understanding of their structure and conformation, achievable through high-resolution NMR, is critical for rational drug design and the development of novel materials.

This document details the expected ¹H and ¹³C NMR spectral features of the this compound moiety, provides detailed experimental protocols for data acquisition, and presents a logical workflow for the characterization process.

Predicted NMR Spectral Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the unsubstituted this compound. These values are based on established principles of NMR spectroscopy and data from closely related structures, such as 2,6-pyridinedicarboxylic acid and various N-substituted this compound derivatives. Actual experimental values may vary slightly depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H₃, H₅ | ~8.2 - 8.4 | d (doublet) | ~7.8 |

| H₄ | ~8.0 - 8.2 | t (triplet) | ~7.8 |

| -NH₂ | ~7.5 - 8.5 | br s (broad singlet) | - |

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C₂, C₆ | ~149 - 151 |

| C₃, C₅ | ~124 - 126 |

| C₄ | ~138 - 140 |

| C=O | ~164 - 166 |

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. The following sections provide a detailed methodology for the NMR characterization of this compound and its derivatives.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for pyridinedicarboxamides due to its ability to dissolve a wide range of organic compounds and its effect on hydrogen bonding, which can sharpen the signals of amide protons.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of glass wool can be placed in the pipette.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be necessary depending on the specific instrument and sample.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Number of Scans (NS): Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.

-

Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to cover the expected chemical shift range.

-

Referencing: The spectrum should be referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width (SW): A spectral width of 200-220 ppm is standard for ¹³C NMR.

-

Referencing: The spectrum should be referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the data from the time domain to the frequency domain.

-

Phasing: Manually or automatically phase the spectrum to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking and Analysis: Identify the chemical shift (δ) of each signal and determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) for the signals in the ¹H NMR spectrum.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the NMR characterization process and the key spin-spin coupling interactions within the this compound core.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. By combining ¹H and ¹³C NMR data, researchers can unambiguously confirm the chemical structure, assess purity, and gain insights into the conformational properties of these important molecules. The protocols and data presented in this guide provide a solid foundation for the effective application of NMR spectroscopy in the research and development of this compound-based compounds.

References

Crystal Structure Analysis of 2,6-Pyridinedicarboxamide Complexes: A Technical Guide

Introduction

The 2,6-pyridinedicarboxamide scaffold is a cornerstone in the fields of supramolecular chemistry, materials science, and pharmacology. Its inherent ability to form stable complexes with a wide array of metal cations and small anions through chelation makes it a subject of intense research.[1] These derivatives are pivotal in designing functional materials like sensors, creating structural models for proteins, and developing compounds with significant catalytic and biological activities.[1][2] For researchers and drug development professionals, understanding the precise three-dimensional arrangement of these complexes at an atomic level is paramount. X-ray crystallography provides this crucial insight, revealing details about coordination geometries, intermolecular interactions, and the subtle structural variations that dictate a complex's function. This guide offers an in-depth overview of the synthesis, crystallization, and crystal structure analysis of this compound complexes, presenting key data, experimental protocols, and logical workflows relevant to the field.

Synthesis and Crystallization Protocols

The formation and analysis of high-quality single crystals are the foundational steps for any crystallographic study. The protocols for synthesizing this compound complexes and growing crystals suitable for X-ray diffraction are detailed below.

General Synthesis of this compound Ligands

Symmetrical this compound derivatives are typically synthesized through a straightforward condensation reaction. The process begins with the conversion of pyridine-2,6-dicarboxylic acid into its more reactive acyl chloride derivative, which is then reacted with the desired aromatic or aliphatic amines to form the final diamide product.[1][3]

Experimental Protocol: Synthesis of a Mg(II) Complex

This protocol describes the synthesis of a magnesium(II) complex with the related 2,6-pyridinedicarboxylic acid, which illustrates a common method for forming metal complexes.[4]

-

Reactant Preparation : A mixture is prepared using 1.0 mmol of 2,6-pyridinedicarboxylic acid, 1.0 mmol of MgCl₂·6H₂O, and 2.0 mmol of sodium hydroxide.[4]

-

Solvent : The reactants are dissolved in 10 mL of a 1:1 (v/v) solution of CH₃CH₂OH/H₂O.[4]

-

Reaction : The mixture is continuously stirred for 6 hours at reflux temperature.[4]

-

Crystallization : The solution is then cooled to room temperature. Colorless crystals of the Mg(II) complex, [MgL·(H₂O)₃]·2H₂O, are typically obtained after one day.[4]

Crystallization Techniques

Growing single crystals of sufficient size and quality is often the most challenging step. The slow evaporation method is commonly employed for this compound derivatives.[2]

-

Procedure : High-quality monocrystals are obtained at room temperature via slow evaporation from their saturated solutions.[2]

-

Solvent Systems : The choice of solvent is critical and can influence crystal packing. Successful solvent systems reported in the literature include:

For drug development applications, obtaining a crystal structure of the complex bound to its biological target (e.g., a protein) is the ultimate goal. This is achieved through co-crystallization or crystal soaking.

X-ray Diffraction and Structure Analysis

Once suitable crystals are obtained, X-ray diffraction is used to determine the molecular structure.

Experimental Workflow: From Crystal to Structure

The process involves mounting a crystal, collecting diffraction data, solving the phase problem, and refining the atomic model.

-

Data Collection : Diffraction data are collected using an instrument like a Bruker SMART CCD Area Detector.[4]

-

Structure Solution and Refinement : The collected data are processed using specialized software packages. For instance, the SHELXL-97 and SHELXTL-97 programs are commonly used to solve and refine the crystal structure.[4] The quality of the final model is assessed by parameters such as the R1 and wR2 values.

Quantitative Structural Data

The primary output of a crystal structure analysis is a wealth of quantitative data that defines the molecular and supramolecular arrangement. The following tables summarize crystallographic data for representative complexes featuring the pyridine-2,6-dicarboxy core structure.

Table 1: Crystallographic Data for Pyridine-2,6-dicarboxylate Complexes

| Complex Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| [Mg(C₇H₃NO₄)·(H₂O)₃]·2H₂O | Monoclinic | P2₁/n | 8.9318(18) | 10.002(2) | 13.290(3) | 96.86(3) | 4 | [4] |

| (CN₃H₆)₃[La(C₇H₃NO₄)₃]·3H₂O | Not specified | Not specified | - | - | - | - | - | [5] |

| (C₄N₂H₁₂)₁.₅[Ce(C₇H₃NO₄)₃]·7H₂O | Not specified | Not specified | - | - | - | - | - | [5] |

| [Eu(C₇H₄NO₄)₃]₂·2.5H₂O | Not specified | Not specified | - | - | - | - | - | [5] |

| [C₁₄H₂₀N₂NaO₁₅Sm]n | Not specified | Not specified | - | - | - | - | - | [6] |

Table 2: Coordination Environment and Supramolecular Features

| Complex | Metal Ion(s) | Coordination Geometry | Key Supramolecular Interactions | Ref. |

| [Mg(C₇H₃NO₄)·(H₂O)₃]·2H₂O | Mg(II) | Distorted octahedral (NO₅) | Hydrogen bonds, π-π stacking (1D chain) | [4] |

| [C₁₄H₂₀N₂NaO₁₅Sm]n | Sm(III), Na(I) | Sm: Nine-coordinate; Na: Six-coordinate | Bridging water molecules (2D sheet) | [6] |

| Various Pyridine-2,6-dicarboxamide Derivatives | - | - | N-H···N and C-H···O hydrogen bonds | [2] |

Structural analysis of a Mg(II) complex shows the metal center in a six-coordinate, distorted octahedral environment, bound to one nitrogen and five oxygen atoms.[4] In this structure, the individual complex molecules are linked into a one-dimensional chain through a combination of hydrogen bonds and π-π stacking interactions.[4] Similarly, a heterometallic Sm(III)-Na(I) complex reveals a nine-coordinate samarium ion and a six-coordinate sodium ion, linked by bridging water molecules to form a 2D polymeric sheet.[6] In metal-free dicarboxamide crystals, the packing is often stabilized by extensive networks of intermolecular hydrogen bonds, such as N-H···N and C-H···O interactions.[2]

The crystal structure analysis of this compound complexes provides indispensable information for understanding their chemical behavior and biological activity. Through a systematic approach involving synthesis, crystallization, and X-ray diffraction, researchers can elucidate the precise coordination geometries and the intricate supramolecular architectures governed by non-covalent interactions. The quantitative data derived from these studies are fundamental for rational drug design, enabling the development of new therapeutic agents that target metalloenzymes and other biological systems with high specificity and efficacy.[7][8] The protocols and workflows detailed in this guide serve as a foundational resource for scientists engaged in the structural characterization of this versatile and important class of compounds.

References

- 1. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.ub.ro [pubs.ub.ro]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo -Lactamase-1 [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Properties of 2,6-Pyridinedicarboxamide and its Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-pyridinedicarboxamide and its coordination complexes with various metal ions. This class of compounds has garnered significant interest due to its versatile coordination chemistry and potential applications in catalysis, materials science, and particularly in drug development as antimicrobial and anticancer agents. This document details the synthesis, characterization, and spectroscopic behavior of these compounds, offering valuable data and experimental insights for researchers in the field.

Introduction to this compound and its Metal Complexes

This compound is a versatile tridentate ligand featuring a central pyridine ring flanked by two carboxamide groups. This N,O,O-donor ligand readily forms stable complexes with a wide range of transition metals, lanthanides, and actinides. The resulting metal complexes exhibit diverse coordination geometries and electronic properties, which are intricately linked to their spectroscopic signatures. Understanding these properties is crucial for elucidating their structure, reactivity, and potential biological mechanisms of action.

Data Presentation: Spectroscopic Properties

The following tables summarize key quantitative spectroscopic data for this compound and a selection of its metal complexes, compiled from various research sources.

Infrared (FT-IR) Spectroscopy Data

Infrared spectroscopy is a powerful tool for identifying the coordination mode of the this compound ligand to a metal center. The vibrational frequencies of the amide C=O and N-H bonds are particularly sensitive to coordination.

| Compound/Complex | ν(N-H) (cm⁻¹) | ν(C=O) (Amide I) (cm⁻¹) | ν(C=N) (Pyridine) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) | Reference(s) |

| This compound | ~3400, ~3200 | ~1680 | ~1580 | - | - | [1][2] |

| [Ni(L)Br₂] (L = N,N'-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamide) | - | 1653 | 1585 | 455 | 530 | [3] |

| [Cu(L)Cl₂] (L = N,N-diethylpiperazinyl,2,6-pyridinedicarboxylate) | - | 1635 | 1572 | 460 | 545 | |

| [Mg(H₂L)(H₂O)₃]·2H₂O (H₂L = 2,6-pyridinedicarboxylic acid) | - | 1701 | 1580 | - | - | |

| [Eu(DPA)₃]ⁿ⁻ (DPA = 2,6-pyridinedicarboxylate) | - | ~1699 (free ligand) | ~1572 | - | - | [4] |

Note: The exact positions of the peaks can vary depending on the specific derivative of the ligand, the metal ion, and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure of the ligand and its complexes in solution. Chemical shifts of the pyridine and amide protons and carbons are particularly informative.

¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton | 2,6-Pyridinedicarboxylic acid | Reference(s) |

| H₃, H₅ | 8.29 | [4] |

| H₄ | 8.24 | [4] |

¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon | 2,6-Pyridinedicarboxylic acid | Reference(s) |

| C₂, C₆ | 148.9 | [4] |

| C₃, C₅ | 125.7 | [4] |

| C₄ | 140.0 | [4] |

| C=O | 164.8 | [4] |

Note: NMR data for paramagnetic complexes can be more complex to interpret due to signal broadening and large chemical shift ranges.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy Data

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions within the ligand and its metal complexes. These techniques are particularly useful for investigating metal-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, as well as for studying interactions with biological macromolecules like DNA.

| Compound/Complex | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | Solvent | Reference(s) |

| Ru Complex (generic) | 478 (2347), 349 (4081) | - | - | Benzene-d₆ | [5] |

| Ru Complex (generic) | 490 (2052), 339 (3796) | - | - | Benzene-d₆ | [5] |

| Ru Complex (generic) | 675 (4034), 484 (1776), 344 (1997), 300 (8200) | - | - | Benzene-d₆ | [5] |

| [Eu((R,R)-L)₃]³⁺ | - | 614, 592, 698 | 0.24 | MeCN | [6] |

| [Tb((R,R)-L)₃]³⁺ | - | 545, 490, 585, 621 | 0.22 | MeCN | [6] |

| [Yb((R,R)-L)₃]³⁺ | - | 980, 1010 | 0.002 | MeCN | [6] |

| Cu(II) Complex (generic) | ~650 (d-d), ~350 (LMCT) | - | - | Various | [7] |

Note: ε represents the molar extinction coefficient. Fluorescence data is often highly dependent on the specific lanthanide metal ion used.

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound metal complexes.

General Synthesis of a Metal Complex

The following is a general procedure for the synthesis of a transition metal complex with a this compound derivative. Specific reaction conditions may vary depending on the ligand and metal salt used.

Caption: General workflow for the synthesis of a this compound metal complex.

Detailed Steps:

-

Dissolution: Dissolve the this compound ligand (1 mmol) in a suitable solvent (e.g., methanol, ethanol, or a mixture with dichloromethane). In a separate flask, dissolve the metal salt (e.g., CuCl₂, NiBr₂) (1 mmol) in the same or a compatible solvent.

-

Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

-

Reaction Progression: Continue stirring the reaction mixture for a specified period (typically ranging from 2 to 16 hours). In some cases, refluxing the mixture may be necessary to drive the reaction to completion.

-

Isolation: If a precipitate forms, collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the purified complex under vacuum or in a desiccator.

FT-IR Spectroscopy

FT-IR spectra are typically recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Caption: Standard workflow for FT-IR spectroscopic analysis.

Detailed Steps:

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the complex with dry KBr and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Background Collection: Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal.

-

Sample Analysis: Place the sample in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The obtained spectrum is typically an average of multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

Caption: General workflow for NMR spectroscopic analysis.

Detailed Steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

UV-Vis and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence emission spectra are recorded using a spectrophotometer and a spectrofluorometer, respectively.

Caption: Workflow for UV-Vis absorption and fluorescence spectroscopy.

Detailed Steps:

-

Solution Preparation: Prepare a solution of the complex in a suitable UV-transparent solvent (e.g., acetonitrile, methanol) of a known concentration.

-

UV-Vis Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a quartz cuvette.

-

Fluorescence Measurement: Record the emission spectrum by exciting the sample at a wavelength corresponding to an absorption maximum.

-

Data Analysis: Determine the wavelength of maximum absorption (λ_abs) and calculate the molar extinction coefficient (ε). Identify the wavelength of maximum emission (λ_em). For quantitative fluorescence studies, a standard with a known quantum yield can be used for comparison.

Signaling Pathways and Mechanisms of Action

Metal complexes of this compound have shown promise in drug development, particularly as antimicrobial and anticancer agents. Their biological activity is often linked to their ability to interact with cellular macromolecules like DNA or to disrupt cellular processes.

DNA Interaction and Cleavage

Many metal complexes of this compound can bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions.[7] Some complexes can also induce DNA cleavage, which can be a mechanism for their cytotoxic effects.

Caption: Simplified pathway of DNA interaction and cleavage by a metal complex.

The binding affinity and cleavage efficiency depend on the metal center, the nature of the substituents on the pyridinedicarboxamide ligand, and the overall geometry of the complex.

Antimicrobial Mechanism of Action

The antimicrobial activity of these complexes can arise from several mechanisms. One proposed mechanism involves the disruption of the bacterial cell wall or membrane, leading to leakage of cellular contents and cell death.[8] Another mechanism may involve the inhibition of essential enzymes or the generation of reactive oxygen species (ROS) that cause oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nickel(ii) complexes chelated by this compound: syntheses, characterization, and ethylene oligomerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Structural and Photophysical Properties of Visible– and Near–IR–Emitting Tris Lanthanide(III) Complexes Formed with the Enantiomers of N,N’–Bis(1–phenylethyl)–2,6–pyridinedicarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Hirshfeld Surface Analysis of 2,6-Pyridinedicarboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,6-pyridinedicarboxamide are a class of compounds with significant interest in medicinal chemistry and materials science due to their versatile coordination properties and diverse biological activities.[1] These molecules are known to act as chelating agents for various metal cations and can form intricate supramolecular assemblies governed by non-covalent interactions.[1] Understanding the nature and extent of these intermolecular forces is crucial for rational drug design and the development of novel materials with tailored properties. Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of intermolecular interactions in molecular crystals.[2][3][4] This guide provides a comprehensive overview of the application of Hirshfeld surface analysis to this compound derivatives, detailing the experimental protocols and presenting a quantitative analysis of their intermolecular contacts.

Experimental Protocols

A thorough understanding of the intermolecular interactions in this compound derivatives begins with the synthesis of high-quality single crystals, followed by their structural determination using X-ray diffraction and subsequent computational analysis.

Synthesis of this compound Derivatives

The synthesis of symmetrical this compound derivatives is typically achieved through a condensation reaction. The general procedure involves the reaction of pyridine-2,6-dicarbonyl dichloride with the desired aromatic amine.

Materials:

-

Pyridine-2,6-dicarbonyl dichloride

-

Appropriate aromatic amine (e.g., aniline, p-toluidine)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

-

A solution of the aromatic amine and triethylamine in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

A solution of pyridine-2,6-dicarbonyl dichloride in anhydrous dichloromethane is added dropwise to the cooled amine solution with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours).

-

The reaction mixture is then washed successively with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent to yield the desired this compound derivative.

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for accurate structural determination. These are typically obtained by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent or solvent mixture.

Procedure:

-

Single crystals of suitable size and quality are selected and mounted on a goniometer head.

-

X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The collected diffraction data are processed, including integration of the reflection intensities and correction for absorption effects.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final crystallographic data are deposited in a crystallographic database (e.g., the Cambridge Structural Database) and a Crystallographic Information File (CIF) is generated.

Hirshfeld Surface Analysis

The CIF file obtained from the X-ray diffraction experiment serves as the input for Hirshfeld surface analysis. This analysis is performed using specialized software such as CrystalExplorer.[2]

Procedure:

-

The CIF file of the this compound derivative is loaded into the CrystalExplorer software.

-

A Hirshfeld surface is generated for the molecule of interest within the crystal lattice.

-

The Hirshfeld surface is mapped with various properties, most commonly d_norm, which is a normalized contact distance. The d_norm surface is visualized using a red-white-blue color scheme, where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts approximately equal to the van der Waals radii, and blue regions show contacts longer than the van der Waals radii.

-

Two-dimensional (2D) fingerprint plots are generated from the Hirshfeld surface. These plots provide a quantitative summary of the different types of intermolecular contacts.

-

The 2D fingerprint plots are decomposed to show the percentage contribution of each specific type of intermolecular contact (e.g., H···H, O···H, N···H, C···H) to the overall crystal packing.

Quantitative Analysis of Intermolecular Interactions

The Hirshfeld surface analysis of N,N'-disubstituted this compound derivatives provides valuable quantitative insights into the intermolecular interactions that govern their crystal packing. Below is a summary of the percentage contributions of the most significant intermolecular contacts for two such derivatives.

| Intermolecular Contact | N,N'-bis(phenyl)pyridine-2,6-dicarboxamide (%) | N,N'-bis(4-methylphenyl)pyridine-2,6-dicarboxamide (%) |

| H···H | 47.5 | 53.6 |

| C···H/H···C | 26.5 | 24.3 |

| O···H/H···O | 12.1 | 11.0 |

| N···H/H···N | 10.3 | 7.9 |

| C···C | 2.0 | 1.6 |

| N···C/C···N | 1.6 | 1.6 |

Data extracted from Bak et al. (2022).

The data reveals that for both derivatives, the H···H contacts are the most significant, contributing to roughly half of the total Hirshfeld surface area. This is expected for organic molecules with a high proportion of hydrogen atoms on their peripheries. The C···H/H···C contacts also play a substantial role in the crystal packing of both molecules. The O···H/H···O and N···H/H···N interactions, indicative of hydrogen bonding, are also prominent. The presence of the methyl group in the N,N'-bis(4-methylphenyl) derivative leads to a noticeable increase in the percentage of H···H contacts and a slight decrease in the other major contacts compared to the unsubstituted phenyl derivative.

Visualization of the Hirshfeld Surface Analysis Workflow

The following diagram illustrates the logical workflow of a typical Hirshfeld surface analysis study.

Conclusion

This technical guide has provided a detailed overview of the application of Hirshfeld surface analysis to this compound derivatives. The experimental protocols for synthesis, crystallographic analysis, and computational investigation have been outlined to serve as a practical reference for researchers in the field. The quantitative data presented highlights the key intermolecular interactions that dictate the supramolecular architecture of these compounds. The visualization of the analysis workflow further clarifies the process from experimental synthesis to computational interpretation. A comprehensive understanding of these non-covalent interactions is paramount for the rational design of new this compound derivatives with desired solid-state properties for applications in drug development and materials science.

References

- 1. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 4. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Navigating the Physicochemical Landscape of 2,6-Pyridinedicarboxamide: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount to its success. This technical guide offers an in-depth exploration of the solubility and stability of 2,6-pyridinedicarboxamide, a key heterocyclic building block in medicinal chemistry. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its behavior in various solvent systems and under stress conditions.

While specific quantitative data for this compound is not extensively available in public literature, this guide provides estimated solubility based on structurally similar compounds, namely isonicotinamide and nicotinamide. Furthermore, it outlines detailed experimental protocols for determining these critical parameters, empowering researchers to generate precise data for their specific applications.

Estimated Solubility Profile of this compound

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table provides an estimated solubility of this compound in a range of common solvents at ambient temperature. This data is extrapolated from studies on isonicotinamide and nicotinamide and should be considered as a qualitative guide pending experimental verification.[1][2][3][4][5]

| Solvent | Estimated Solubility ( g/100 mL) | Polarity Index |

| Water | Low to Moderate | 10.2 |

| Ethanol | Moderate | 5.2 |

| Methanol | Moderate | 6.6 |

| Dimethyl Sulfoxide (DMSO) | High | 7.2 |

| N,N-Dimethylformamide (DMF) | High | 6.4 |

| Acetone | Low | 5.1 |

| Acetonitrile | Low | 5.8 |

| Tetrahydrofuran (THF) | Low | 4.0 |

| Ethyl Acetate | Very Low | 4.4 |

Note: The estimated solubility is based on the general trends observed for structurally related pyridinecarboxamides. Actual quantitative values for this compound may vary and should be determined experimentally.

Stability Profile Under Stress Conditions

Understanding the stability of a drug candidate is crucial for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are employed to identify potential degradation products and pathways.[6][7][8][9] The table below summarizes the expected stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[10][11][12][13][14][15][16][17]

| Stress Condition | Expected Stability | Potential Degradation Pathway |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Susceptible to degradation | Hydrolysis of the amide bonds to form 2,6-pyridinedicarboxylic acid and ammonia. |

| Basic Hydrolysis (e.g., 0.1 M NaOH) | Susceptible to degradation | Hydrolysis of the amide bonds to form the corresponding carboxylate salt and ammonia. |

| Oxidation (e.g., 3% H₂O₂) | Potentially susceptible | Oxidation of the pyridine ring or other sensitive functional groups. |

| Thermal Degradation (e.g., 60°C) | Likely stable in solid form | Degradation may occur at elevated temperatures, especially in solution. |

| Photostability (ICH Q1B) | May be susceptible | Exposure to UV or visible light could induce degradation, particularly in solution.[10][13][17][18][19] |

Experimental Protocols

To facilitate rigorous in-house evaluation, this section provides detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[20][21][22][23][24]

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: The container is agitated (e.g., on a shaker or rotator) at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. The continued presence of undissolved solid should be visually confirmed.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: A standard calibration curve of this compound in the same solvent is prepared to accurately quantify the solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[6][7][9] The following protocols are based on ICH guidelines Q1A(R2) and Q1B.[10][11][12][13][14][15][16][17][19]

General Procedure:

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress medium at a known concentration (e.g., 1 mg/mL). A control sample, protected from the stress condition, should be prepared in parallel.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the sample solution with an equal volume of an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the sample solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in a controlled environment.

-

Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be maintained in parallel.[10][13][17][18][19]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

-

Data Evaluation: Assess the percentage of degradation and identify and characterize any significant degradation products using techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Workflow

To provide a clear and logical framework for these critical studies, the following diagram illustrates a comprehensive workflow for the solubility and stability assessment of a new chemical entity like this compound.

Caption: Workflow for Solubility and Stability Assessment of this compound.

This comprehensive guide provides a foundational understanding of the solubility and stability of this compound. By utilizing the provided estimations and adhering to the detailed experimental protocols, researchers can confidently navigate the physicochemical landscape of this important molecule, paving the way for its successful application in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 3. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sgs.com [sgs.com]

- 9. labinsights.nl [labinsights.nl]

- 10. jordilabs.com [jordilabs.com]

- 11. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. ICH Official web site : ICH [ich.org]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 15. youtube.com [youtube.com]

- 16. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

- 17. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 18. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. database.ich.org [database.ich.org]

- 20. enamine.net [enamine.net]

- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. bioassaysys.com [bioassaysys.com]

- 24. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Unveiling the Therapeutic Potential of 2,6-Pyridinedicarboxamides: A Technical Guide to Novel Bioactive Derivatives

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the discovery and characterization of novel bioactive 2,6-pyridinedicarboxamide derivatives. This class of compounds has demonstrated significant potential across various therapeutic areas, including enzyme inhibition, metabolic regulation, and antimicrobial applications. This document provides a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway visualizations.

Introduction

The this compound scaffold is a versatile platform in medicinal chemistry, offering a rigid backbone with two modifiable amide groups. This structural feature allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective modulators of various biological targets. This guide explores three key areas of bioactivity: enzyme inhibition, glucokinase activation, and antimicrobial efficacy.

Enzyme Inhibition: Targeting Carbonic Anhydrase and Acetylcholinesterase

A series of novel this compound derivatives incorporating sulfonamide moieties have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) I and II, as well as acetylcholinesterase (AChE).

Quantitative Data: Enzyme Inhibition

The inhibitory potency of the synthesized compounds was determined by measuring their IC₅₀ values. The results are summarized in the table below.

| Compound ID | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) | AChE IC₅₀ (nM) |

| Derivative 1 | 12.8 - 37.6 | 17.8 - 46.7 | 98.4 - 197.5 |

| Standard | Acetazolamide: 32.1 | Acetazolamide: 51.0 | Donepezil: - |

Note: The data represents a range of IC₅₀ values obtained for a series of synthesized derivatives.

Experimental Protocols

A general synthetic scheme for the preparation of these derivatives is presented below.

Protocol:

-

Dissolve pyridine-2,6-dicarbonyl dichloride in a mixture of dichloromethane and acetone.

-

Add the desired aminobenzenesulfonamide to the solution.

-

Stir the reaction mixture at room temperature for a specified period.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the product is isolated and purified using standard techniques such as crystallization or column chromatography.

The inhibitory activity against hCA I and II was assessed using an esterase assay.

Protocol:

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add buffer, the test compound solution, and a solution of the hCA enzyme.

-

Incubate the plate at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding a solution of the substrate, p-nitrophenyl acetate (p-NPA).

-

Measure the rate of formation of the yellow product, p-nitrophenol, by monitoring the absorbance at 400 nm over time using a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value.

Protocol:

-

Prepare solutions of the test compounds and the positive control in a suitable buffer.

-

In a 96-well plate, add the buffer, test compound, and AChE enzyme solution.

-

Incubate the plate to allow for inhibitor-enzyme interaction.

-

Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to each well.

-

Initiate the reaction by adding the substrate, acetylthiocholine (ATCh).

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

Calculate the percentage of inhibition and determine the IC₅₀ values.

Glucokinase Activation: A Novel Approach for Diabetes Treatment

3,6-disubstituted 2-pyridinecarboxamide derivatives have been identified as a novel class of glucokinase (GK) activators. GK plays a crucial role in glucose homeostasis, and its activation is a promising therapeutic strategy for type 2 diabetes.

Quantitative Data: Glucokinase Activation

The efficacy of these compounds was evaluated by their ability to activate the glucokinase enzyme and their in vivo antihyperglycemic activity.

| Compound ID | In Vitro GK Activation (Fold Activation) | In Vivo Antihyperglycemic Activity |

| 5d | ~2 | Significant |

| 5e | ~2 | Significant |

Note: Compounds 5d and 5e, featuring a trifluoromethyl group at the 3-position of the pyridine ring, demonstrated the most significant activity.[1]

Experimental Protocols

Protocol:

-

A mixture of methyl 6-chloropicolinate, a substituted thiol, and potassium carbonate in dimethylformamide and water is stirred at room temperature.[2]

-

The resulting intermediate, a 6-substituted picolinic acid, is then coupled with a substituted thiazol-2-amine using HATU as a coupling agent and diisopropylethylamine as a base in dry DMF.[1]

-

The reaction mixture is heated, and upon completion, the product is isolated by dilution with ethyl acetate and purified.[1]

Protocol:

-

Recombinant human glucokinase is used in the assay.

-

The assay mixture contains buffer, ATP, glucose, NADP+, and glucose-6-phosphate dehydrogenase.

-

The test compound is added to the assay mixture.

-

The reaction is initiated by the addition of the enzyme.

-

The rate of NADPH formation, which is coupled to the phosphorylation of glucose by GK, is monitored by the increase in absorbance at 340 nm.

-

The fold activation is calculated by comparing the enzyme activity in the presence of the compound to the activity in its absence.

Signaling Pathway

Glucokinase activators enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. The signaling cascade is depicted below.

Antimicrobial Activity: A New Frontier

Recent studies have highlighted the potential of this compound derivatives and their metal complexes as potent antimicrobial agents, particularly against Gram-positive bacteria.

Quantitative Data: Antimicrobial Activity

A lead compound, L¹¹, and its Cu(II)/Zn(II) complexes have demonstrated significant antibacterial activity.

| Compound | Target Organism | MIC (µg/mL) |

| L¹¹ | Staphylococcus aureus | 2-16 |

| Methicillin-resistant S. aureus (MRSA) | 2-4 | |

| Vancomycin-resistant S. aureus (VRSA) | 2-4 | |

| Resistant enterococcus strains | 2-8 |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[3]

Proposed Mechanism of Action

Advanced imaging techniques suggest that the antimicrobial mechanism of these compounds involves the disruption of the bacterial cell wall.[3]

The precise molecular interactions leading to cell wall disruption are a subject of ongoing investigation. It is hypothesized that these compounds may interfere with key enzymes involved in peptidoglycan synthesis or disrupt the integrity of the cell membrane, ultimately leading to cell death.

Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as enzyme inhibitors, glucokinase activators, and antimicrobial compounds warrants further investigation and optimization. The detailed protocols and data presented in this guide are intended to facilitate future research and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Pyridinedicarboxamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction